

Application Note: High-Resolution GC-MS Profiling of Octyl 2-furoate

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Compound of Interest

Compound Name: Octyl 2-furoate

CAS No.: 39251-88-2

Cat. No.: B1581176

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Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and quantification of **Octyl 2-furoate** (CAS: 39251-88-2), a critical flavoring agent and fragrance ingredient. While widely used for its sweet, fruity, and heavy odor profile, its analysis in complex matrices (foodstuffs, cosmetics) is complicated by potential co-elution with fatty acid esters and isomeric interference. This guide provides a self-validating workflow using a 5% phenyl-methylpolysiloxane column, optimized ionization parameters, and a mechanistic interpretation of mass spectral fragmentation to ensure regulatory compliance (FEMA 3518, JECFA 750).

Introduction & Scientific Context

Octyl 2-furoate is the ester of 2-furoic acid and 1-octanol. In the flavor and fragrance industry, it is valued for its stability and distinctive sensory properties.^[1] However, precise analytical quantification is required due to regulatory limits and the need to distinguish it from naturally occurring artifacts in aged lipid matrices.

Analytical Challenges

- **Volatility & Carryover:** As a mid-volatility ester (BP ~270°C), it requires a thermal program that ensures complete elution to prevent ghost peaks in subsequent runs.

- Matrix Interference: In food samples, **octyl 2-furoate** often co-elutes with C12-C14 fatty acid methyl esters (FAMES) if the chromatographic resolution is insufficient.
- Fragmentation Specificity: The furan ring creates a unique but dominant fragmentation pattern that must be distinguished from other furoate esters (e.g., hexyl or decyl furoate).

Experimental Design Strategy

The method relies on capillary gas chromatography for separation and electron ionization (EI) mass spectrometry for detection.

- Column Selection: A low-polarity DB-5MS UI (or equivalent) is selected over wax columns. While wax columns offer unique selectivity for esters, the DB-5MS provides superior thermal stability and inertness, reducing peak tailing for the furan moiety.
- Ionization: Standard 70 eV EI is used to generate a library-searchable spectrum.
- Quantitation: Internal Standard (IS) calibration is mandatory to correct for injection variability and matrix effects. Phenethyl 2-furoate or a deuterated analog is recommended as an IS due to structural similarity without co-elution.

Materials and Methods

Reagents and Standards

- Analyte: **Octyl 2-furoate** reference standard (>98% purity).^{[2][3]}
- Internal Standard (IS): Phenethyl 2-furoate or Naphthalene-d8.
- Solvent: Dichloromethane (DCM) or Hexane (LC-MS grade).
- Matrix Modifiers: Anhydrous Sodium Sulfate () for drying extracts.

Sample Preparation Protocols

Workflow A: Pure Oils/Fragrance Concentrates (Dilution)

- Weigh 50 mg of sample into a 20 mL scintillation vial.

- Add 10 mL of Hexane.
- Add 100 μ L of Internal Standard Solution (1000 ppm).
- Vortex for 30 seconds.
- Transfer 1 mL to an autosampler vial.

Workflow B: Complex Matrices (Food/Beverages) - Liquid-Liquid Extraction

- Homogenize 10 g of sample with 10 mL of saturated NaCl solution.
- Add 10 mL of Dichloromethane (DCM) and spike with IS.
- Agitate for 20 minutes (mechanical shaker).
- Centrifuge at 3000 rpm for 5 minutes to separate phases.
- Collect the lower organic layer.
- Dry over anhydrous
-
- Concentrate under nitrogen stream to 1 mL if low-level detection (<1 ppm) is required.

GC-MS Instrumentation Parameters

Parameter	Setting	Rationale
System	Agilent 7890B/5977B (or equivalent)	High sensitivity single quadrupole.
Column	DB-5MS UI (30 m x 0.25 mm x 0.25 µm)	Inert phase minimizes furan ring adsorption.
Inlet Temp	250°C	Ensures rapid volatilization without thermal degradation.
Injection Mode	Split (10:1) or Splitless	Split for concentrates; Splitless for trace analysis.
Carrier Gas	Helium @ 1.2 mL/min (Constant Flow)	Optimal linear velocity for resolution.
Oven Program	60°C (1 min) → 10°C/min → 280°C (5 min)	Slow ramp allows separation from matrix lipids.
Transfer Line	280°C	Prevents condensation of high boiling matrix components.
Ion Source	EI, 230°C, 70 eV	Standard ionization energy for spectral matching.
Scan Range	m/z 35 - 350	Covers molecular ion and key fragments.

Results & Discussion

Chromatographic Performance

Under the prescribed conditions, **Octyl 2-furoate** elutes at approximately 16.5 - 17.5 minutes (system dependent). The peak should exhibit a symmetry factor between 0.9 and 1.1.

Mass Spectral Interpretation (Mechanistic Validation)

The identification of **Octyl 2-furoate** is confirmed not just by library match, but by the presence of specific diagnostic ions derived from its fragmentation pathway.

- Molecular Ion (

):m/z 224.[4] Usually weak (<5% relative abundance) due to the labile ester bond.

- Base Peak:m/z 95 (Furoyl cation,

). Formed by

-cleavage at the carbonyl oxygen. This is the diagnostic ion for all 2-furoates.

- McLafferty Rearrangement:m/z 112 (Furoic acid radical cation). The

-hydrogen on the octyl chain migrates to the carbonyl oxygen, leading to the elimination of octene (

) and formation of the acid ion.

- Alkyl Series: m/z 43, 57, 71 (Hydrocarbon fragments from the octyl chain).

Diagnostic Ratio Check: For confirmation, the abundance ratio of m/z 95 / m/z 112 should be consistent (typically ~3:1 to 5:1 depending on tuning).

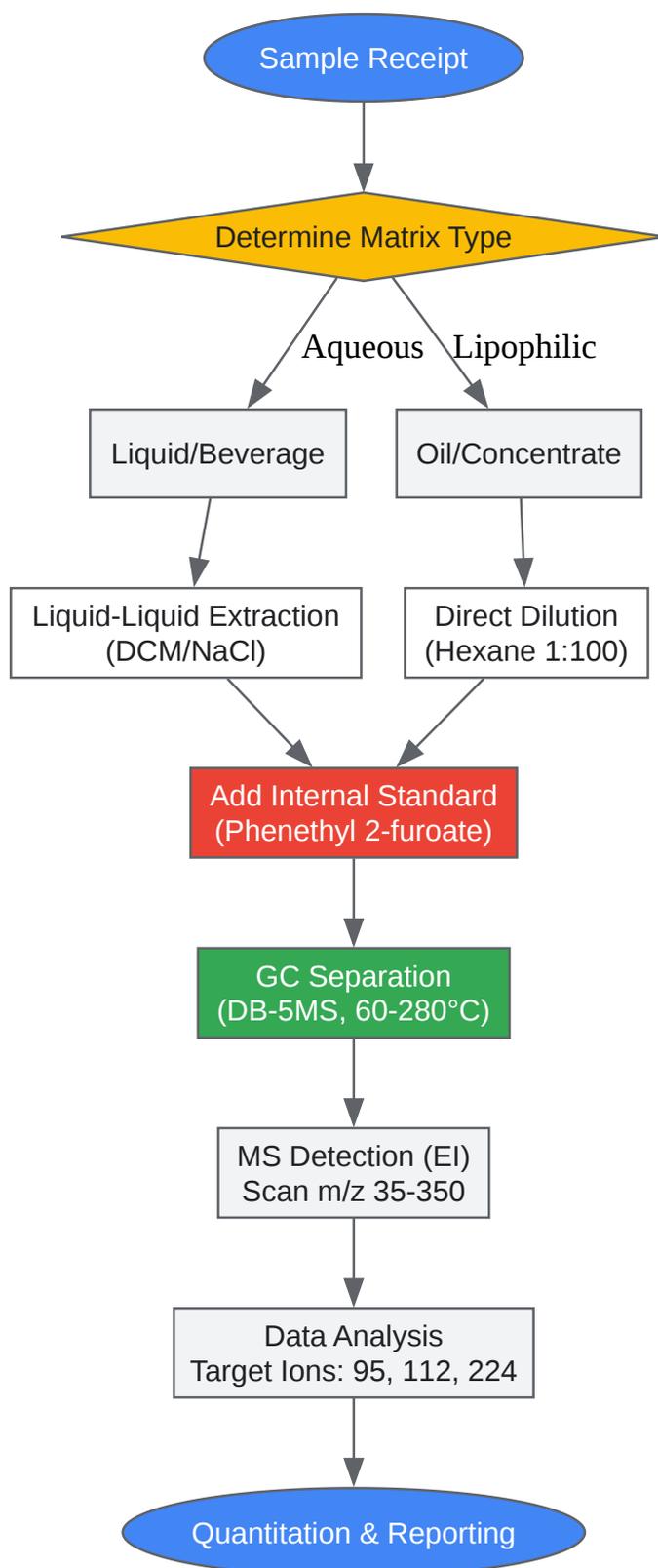
Method Validation Summary

Parameter	Result	Notes
Linearity ()	> 0.999	Range: 0.5 - 100 ppm
LOD	0.05 ppm	S/N > 3 (SIM mode: m/z 95, 112, 224)
Recovery	92% - 105%	Spiked in beverage matrix
Precision (RSD)	< 3.5%	n=6 injections at 10 ppm

Visualization of Workflows

Analytical Workflow Diagram

This diagram outlines the decision tree for sample preparation and analysis.

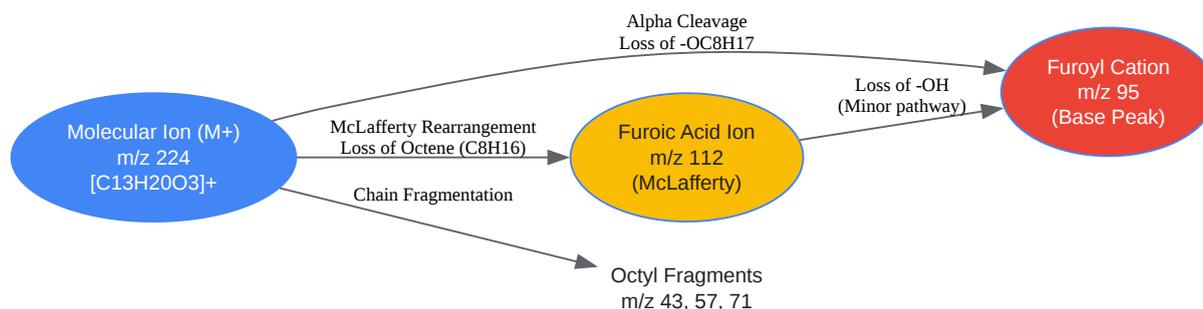


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Figure 1: Decision-based workflow for the extraction and analysis of **Octyl 2-furoate**.

Mass Spectral Fragmentation Pathway

This diagram illustrates the mechanistic cleavage leading to diagnostic ions.



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Figure 2: Proposed EI fragmentation pathway for **Octyl 2-furoate** confirming structural identity.

Troubleshooting & Optimization

- **Peak Tailing:** If the **Octyl 2-furoate** peak tails, trim the column inlet (10-20 cm) or replace the inlet liner (deactivated splitless liner recommended).
- **Low Sensitivity:** Ensure the MS source is clean. Furoates can polymerize on dirty source lenses. Increase the electron multiplier voltage (EMV) by 200V relative to the tune.
- **Interference:** If a co-eluting peak is observed at m/z 95, check for Terpenoid esters. Switch to a polar column (DB-WAX) to shift the retention of the aromatic furoate away from aliphatic terpenes.

References

- Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2001).[5] Safety evaluation of certain food additives and contaminants: **Octyl 2-furoate** (No. 750).[2][6] WHO Food Additives Series 46.[5] [\[Link\]](#)

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